Norfenefrine, (S)-
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Overview
Description
Norfenefrine, also known as meta-octopamine or norphenylephrine, is a sympathomimetic medication primarily used in the treatment of hypotension (low blood pressure). It is a naturally occurring endogenous trace amine and plays a role as a minor neurotransmitter in the brain. Norfenefrine is described as an α-adrenergic receptor agonist and sympathomimetic agent, acting predominantly as an α1-adrenergic receptor agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield .
Industrial Production Methods
The industrial production of norfenefrine involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps, such as bromination and hydroxyamination, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Norfenefrine undergoes various chemical reactions, including:
Oxidation: Norfenefrine can be oxidized to form m-hydroxymandelic acid.
Reduction: Reduction reactions can convert norfenefrine into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: m-Hydroxymandelic acid
Reduction: Alcohol derivatives of norfenefrine
Substitution: Various alkylated and acylated derivatives
Scientific Research Applications
Norfenefrine has several scientific research applications, including:
Mechanism of Action
Norfenefrine exerts its effects by acting as an α-adrenergic receptor agonist. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating these receptors .
Comparison with Similar Compounds
Norfenefrine is structurally similar to several other compounds, including:
Norepinephrine: Both are phenethylamine derivatives, but norepinephrine has an additional hydroxyl group on the benzene ring.
Phenylephrine: Similar in structure, but phenylephrine has a methyl group on the nitrogen atom.
Etilefrine: Similar structure, but etilefrine has an ethyl group on the nitrogen atom.
Metaraminol: Similar structure, but metaraminol has a methyl group on the α-carbon.
Norfenefrine is unique due to its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .
Properties
CAS No. |
1420-80-0 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-[(1S)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |
InChI Key |
LRCXRAABFLIVAI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CN)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CN)O |
Origin of Product |
United States |
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